N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-12-16(8-11-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-9-6-15(2)7-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKRNUIABOLECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activity. This compound is characterized by a complex molecular structure that includes various functional groups which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5 |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | This compound |
| SMILES String | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
The biological activity of this compound has been linked to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
In Vitro Studies
Recent research has highlighted the compound's potential in inhibiting specific targets:
- Inhibition of Squalene Synthase : The compound demonstrated significant inhibitory effects on squalene synthase (IC50 values ranging from 0.54 nM to 10 nM across different species), indicating its potential role in cholesterol biosynthesis inhibition .
- Anti-inflammatory Properties : In vitro assays have shown that the compound can reduce pro-inflammatory cytokine levels in cultured cells, suggesting a potential application in treating inflammatory diseases .
Clinical Trials
The following clinical trials have been initiated to evaluate the therapeutic potential of this compound:
| Trial Identifier | Condition | Status |
|---|---|---|
| NCT02903966 | Ulcerative Colitis | Phase II |
| NCT02776033 | Psoriasis | Phase II |
These trials aim to assess the safety and efficacy of the compound in human subjects suffering from these conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds exhibiting similar biological activities reveals the following insights:
| Compound Name | IC50 (nM) | Target | Notes |
|---|---|---|---|
| Compound A | 1.0 | RIPK1 | High specificity for RIPK1 |
| Compound B | 0.54 | Squalene Synthase | Effective across multiple species |
| N-(5-Ethyl...) | 0.84 | Squalene Synthase | Potential anti-inflammatory effects |
Preparation Methods
Cyclization of Substituted Salicylamide Derivatives
The benzo[b]oxazepin scaffold is typically synthesized via intramolecular cyclization. A representative protocol involves:
Starting Material : 2-Amino-5-ethyl-3,3-dimethyl-4-hydroxybenzamide.
Reaction Conditions :
- Treatment with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form an intermediate ether.
- Acid-catalyzed cyclization (e.g., H₂SO₄) to yield the oxazepin ring.
Mechanism :
- Nucleophilic substitution at the phenolic oxygen.
- Intramolecular amide formation via dehydration.
Alternative Route via α-Amino Ketone Intermediates
A second method employs α-amino ketones for cyclization:
Step 1 : Condensation of 5-ethyl-3,3-dimethyl-4-oxopentanoic acid with 2-aminophenol.
Step 2 : Cyclodehydration using POCl₃ or PCl₅ to form the oxazepin ring.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 55% |
Optimization and Challenges
Side Reactions and Mitigation
Purification Strategies
- Recrystallization : Diisopropyl ether/hexane mixtures yield high-purity product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician. Store at 2–8°C in airtight containers. Dispose of waste via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
